molecular formula C18H14N4O2S B14326670 5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) CAS No. 104651-24-3

5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole)

Cat. No.: B14326670
CAS No.: 104651-24-3
M. Wt: 350.4 g/mol
InChI Key: AQJOHNNLCRGTSR-UHFFFAOYSA-N
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Description

5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) is a heterocyclic compound belonging to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. This compound is known for its diverse applications in medicinal chemistry, agriculture, and materials science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) typically involves the cyclocondensation of arylamidoximes with aldehydes. One common method includes the reaction of arylamidoximes with formaldehyde in the presence of a sulfur source, such as thiourea, under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A simpler oxadiazole derivative with similar antimicrobial properties.

    1,3,4-Oxadiazole: Another oxadiazole isomer with distinct chemical reactivity and applications.

    Thiadiazole: A sulfur-containing analog with comparable biological activities.

Uniqueness

5,5’-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole) stands out due to its dual oxadiazole rings connected by a sulfur bridge, which imparts unique electronic and steric properties. This structural feature enhances its stability and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

104651-24-3

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

3-phenyl-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C18H14N4O2S/c1-3-7-13(8-4-1)17-19-15(23-21-17)11-25-12-16-20-18(22-24-16)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

AQJOHNNLCRGTSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CSCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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